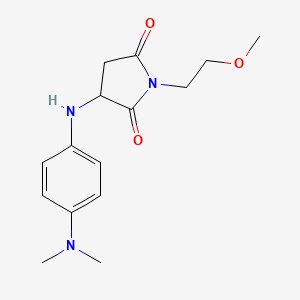
3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione, also known as DMAPA, is a synthetic compound used in scientific research. It is a pyrrolidine derivative that has been found to have various biochemical and physiological effects. DMAPA has been studied extensively due to its potential applications in the field of medicine and drug development.
Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
Researchers have explored the reactivity of compounds similar to 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione in the synthesis of polyfunctional fused heterocyclic compounds. For instance, 2-Dimethylaminomethylene and 2-ethoxymethylene-1,3-indendione have reacted with heterocyclic amines, leading to the formation of various substitution products, which upon further reactions, yield complex heterocyclic structures. These studies are fundamental in expanding the chemical libraries of heterocyclic compounds with potential biological activities (Hassaneen et al., 2003).
Electrochemical Behavior Studies
Investigations into the electrochemical behavior of similar compounds in protic mediums have been conducted. These studies offer insights into the reduction and oxidation processes that such compounds undergo, providing a basis for understanding their potential applications in electronic and photonic devices (David et al., 1995).
Acylation and Synthesis of Tetramic Acids
The acylation of pyrrolidine-2,4-diones, leading to the synthesis of 3-acyltetramic acids, showcases another area of application. Through specific chemical reactions, researchers have developed methods for modifying the structure of pyrrolidine-2,5-dione derivatives, which could have implications in the synthesis of novel compounds with medicinal properties (Jones et al., 1990).
Optoelectronic and Charge Transport Studies
Studies on the optoelectronic and charge transport properties of Pechmann dyes, derived from similar compounds, have shown potential applications in organic light-emitting diodes (OLEDs). These investigations into the structural, optoelectronic, and charge transport properties could pave the way for the development of more efficient materials for OLED technology (Wazzan & Irfan, 2019).
Synthesis of Enantiomeric Pyrrolidines
The synthesis of enantiomeric pairs of 2,5-disubstituted pyrrolidines of C2-symmetry from dimethyl rac-2,5-dibromoadipate illustrates another application in the field of stereochemistry and drug development. These synthetic methodologies contribute to the creation of optically active compounds, which are crucial in the pharmaceutical industry (Yamamoto et al., 1993).
properties
IUPAC Name |
3-[4-(dimethylamino)anilino]-1-(2-methoxyethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-17(2)12-6-4-11(5-7-12)16-13-10-14(19)18(15(13)20)8-9-21-3/h4-7,13,16H,8-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZPTZRWIWTLMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)CCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

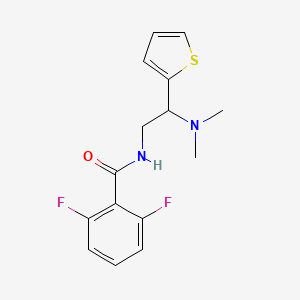
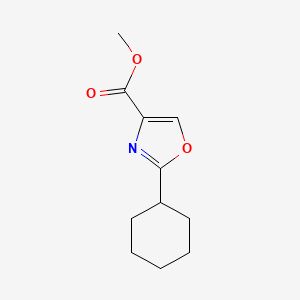
![4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2365769.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2365770.png)

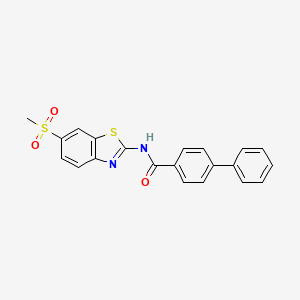
![2-Methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B2365776.png)

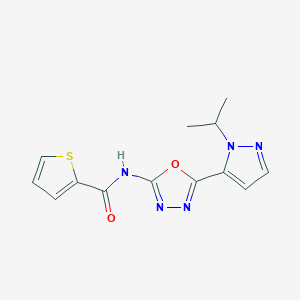
![Ethyl 2,2-difluoro-3-[4-(2-hydroxyethoxymethyl)triazol-1-yl]propanoate](/img/structure/B2365780.png)
![3,6-dichloro-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2365781.png)
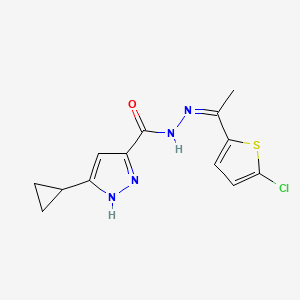
![5-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2365783.png)
